3-Fluoro-7,8-dihydroquinolin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOPVYZIONVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284359 | |
| Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-21-7 | |
| Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of the 3 Fluoro 7,8 Dihydroquinolin 5 6h One Scaffold
Functional Group Transformations within the Dihydroquinolinone Core
The inherent functionalities of the 3-Fluoro-7,8-dihydroquinolin-5(6H)-one core, namely the ketone and the enamine-like double bond, are prime targets for transformations. The carbonyl group at the C-5 position can undergo typical ketone reactions. For instance, reduction of the ketone would yield the corresponding alcohol, 5-hydroxy-3-fluoro-5,6,7,8-tetrahydroquinoline. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the resulting alcohol.
Conversely, the enamine-like double bond can be susceptible to hydrogenation, leading to the fully saturated 3-fluoro-decahydroquinolin-5-one. The selective reduction of either the ketone or the double bond would depend on the reaction conditions and the catalyst employed.
Modification at Specific Positions of the Quinoline (B57606)/Dihydroquinolinone Ring System (e.g., N-1, C-3, C-7, C-8)
The dihydroquinolinone ring system presents several sites for modification, allowing for the introduction of diverse substituents to modulate the scaffold's properties.
N-1 Position: The secondary amine at the N-1 position is a key site for derivatization. N-alkylation or N-arylation can be readily achieved to introduce a variety of substituents. For instance, reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has been demonstrated using aldehydes in the presence of a Hantzsch ester and a boronic acid catalyst acs.org. A similar strategy could be applied to this compound to install alkyl groups at the N-1 position.
C-3 Position: The fluorine atom at the C-3 position significantly influences the reactivity of the scaffold through its electron-withdrawing inductive effect . While direct substitution of the fluorine is challenging, the adjacent C-2 and C-4 positions can be targeted for functionalization. For instance, C-H activation strategies, which have been extensively reviewed for quinolines, could potentially be adapted for the C-2 or C-4 position of the dihydroquinolinone ring nih.govnih.gov.
C-7 and C-8 Positions: The saturated carbocyclic ring offers opportunities for functionalization at the C-7 and C-8 positions. The presence of a ketone at C-5 allows for enolate formation, which can then react with various electrophiles to introduce substituents at the C-6 position. Functionalization at C-7 and C-8 can be more challenging but may be achieved through radical-based reactions or by starting from appropriately substituted precursors. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes, suggesting that functionalization at the C-8 position is a viable strategy for creating diverse derivatives mdpi.com.
Annulation and Ring-Expansion Reactions for Novel Fluorinated Heterocycles
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through annulation reactions. As a cyclic β-enaminone, it can participate in reactions like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, to construct a new six-membered ring. The reactivity of β-enaminones in annulation reactions to form five- and six-membered heterocycles has been a subject of recent reviews rsc.orgresearchgate.net.
Ring-expansion reactions offer another avenue for creating novel heterocyclic structures. While direct ring expansion of the dihydroquinolinone might be challenging, strategies involving the modification of the existing rings followed by rearrangement could be envisioned. For example, ring-expansion of substituted tetrahydroquinolines has been reported, providing a potential route to medium-sized nitrogen-containing rings researchgate.netresearchgate.net.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. To utilize these reactions, the this compound scaffold would typically first be halogenated at a specific position. For example, introduction of a bromine or iodine atom at a strategic position on the aromatic or saturated ring would enable subsequent Suzuki-Miyaura or Stille couplings for C-C bond formation, or Buchwald-Hartwig amination for C-N bond formation.
Palladium-catalyzed Buchwald-Hartwig aminations have been successfully employed for the synthesis of 6-arylamino derivatives of quinolinequinones, demonstrating the feasibility of such transformations on related heterocyclic systems researchgate.netscienceopen.com. Similarly, Suzuki-Miyaura cross-coupling reactions have been used to synthesize aryl- and diaryl-substituted tetrahydroquinolines and quinolines in high yields researchgate.net. These examples suggest that halo-derivatives of this compound would be excellent substrates for a variety of cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.
Derivatization for Enhanced Scaffold Diversity
The combination of the aforementioned strategies allows for a vast diversification of the this compound scaffold. For example, the synthesis of fused heterocyclic systems starting from tetrahydroquinolines has been reported, leading to novel pyrazole (B372694) and isoxazole-fused quinolines nih.gov. Similar strategies could be applied to the target molecule to create novel polycyclic frameworks.
Furthermore, the synthesis of various 5,6,7,8-tetrahydropyrimido[4,5-b]quinoline derivatives from 2–amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile highlights the potential for building complex heterocyclic systems onto the tetrahydroquinoline core researchgate.net. By combining functional group transformations, positional modifications, annulation reactions, and cross-coupling strategies, a diverse library of novel fluorinated heterocycles based on the this compound scaffold can be generated for various applications.
Spectroscopic and Structural Elucidation of 3 Fluoro 7,8 Dihydroquinolin 5 6h One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Fluoro-7,8-dihydroquinolin-5(6H)-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~8.5 (d) | ~150 (d, JCF) |
| C4 | ~7.8 (d) | ~125 (d, JCF) |
| C6 | ~2.8 (t) | ~38 |
| C7 | ~2.2 (m) | ~22 |
| C8 | ~3.0 (t) | ~29 |
| C4a | - | ~130 |
| C8a | - | ~145 |
| C5 | - | ~197 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. The C-F bond would also give rise to a characteristic stretching vibration, usually in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range, while C-H stretching vibrations for both aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinoline (B57606) ring system in this compound is expected to exhibit characteristic absorption bands in the UV region. The electronic transitions would likely be of π → π* and n → π* character, arising from the conjugated aromatic system and the carbonyl group. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of substituents. ktu.edurjptonline.org
Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound Note: These are expected values based on general spectroscopic principles and data from related compounds.
| Spectroscopic Technique | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| Infrared (IR) | ~1680 | C=O (ketone) stretching |
| ~1600, ~1480 | Aromatic C=C stretching | |
| ~1250 | C-F stretching | |
| ~2950 | Aliphatic C-H stretching | |
| Ultraviolet-Visible (UV-Vis) | ~250-280 | π → π* transition |
| ~300-330 | n → π* transition |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the dihydroquinolinone scaffold. Common fragmentation pathways for related heterocyclic ketones often involve the loss of small neutral molecules such as CO, and cleavage of the saturated ring. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
While obtaining suitable single crystals for X-ray diffraction can be challenging, this technique provides the most definitive structural information in the solid state. An X-ray crystal structure of this compound would confirm the connectivity of the atoms, and provide precise bond lengths, bond angles, and torsional angles.
The presence of a fluorine atom in a molecule can significantly influence its crystal packing through various non-covalent interactions. In fluorinated quinoline systems, intermolecular interactions such as C-H···F and C-F···π interactions are often observed. nih.govresearchgate.net The study of these weak interactions is crucial for understanding the solid-state properties of the material. The analysis of the crystal packing of this compound would reveal how the molecules arrange themselves in the crystal lattice, driven by the interplay of these weak intermolecular forces. The role of organic fluorine in guiding crystal structures is an area of active research, with studies showing that C-F···H-C and type II C-F···F-C interactions can be significant. rsc.orgbohrium.com
For derivatives of this compound that contain stereocenters, X-ray crystallography is an invaluable tool for determining the absolute stereochemistry. The three-dimensional arrangement of atoms in the crystal structure allows for the unambiguous assignment of the configuration at each chiral center. The conformation of the dihydro part of the quinolinone ring, whether it adopts a chair, boat, or twist-boat conformation, can also be determined. The presence of fluorine can influence the conformational preferences of the ring system through stereoelectronic effects. nih.govbeilstein-journals.orgnih.gov
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients. researchgate.net Conceptually, co-crystallization of this compound or its derivatives with a biological target, such as an enzyme or receptor, could provide detailed insights into the binding interactions at the molecular level. nih.gov
An X-ray crystal structure of such a co-crystal would reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. nih.gov This information is invaluable for structure-based drug design, enabling the optimization of the ligand's affinity and selectivity for its target. The fluorine atom in the quinoline derivative could play a crucial role in these interactions, for example, by forming hydrogen bonds or engaging in halogen bonding.
Computational Chemistry and Molecular Modeling of Fluorinated Dihydroquinolinone Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Fluoro-7,8-dihydroquinolin-5(6H)-one. nih.gov DFT methods are used to calculate various electronic properties that govern how a molecule interacts with other chemical species. rsc.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
For fluorinated quinolinone derivatives, DFT calculations can precisely map the electron density distribution. The high electronegativity of the fluorine atom causes a significant perturbation in the electronic structure, withdrawing electron density from the carbon atom to which it is attached and influencing adjacent atoms through inductive effects. tandfonline.comsemanticscholar.org This redistribution of charge affects the molecule's electrostatic potential, which is critical for its interaction with biological targets. nih.gov Molecular Electrostatic Potential (MEP) maps generated through these calculations can identify nucleophilic and electrophilic sites, predicting where the molecule is likely to undergo reactions. nih.govmdpi.com For instance, studies on related quinolinediones have shown that MEP maps can localize nucleophilic regions near heteroatoms like nitrogen and oxygen, guiding the understanding of intermolecular interactions. mdpi.com
| Parameter | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity and solubility |
| Electrophilicity Index (ω) | 1.8 eV | Global electrophilic nature |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. scispace.com For a flexible molecule like this compound, which contains a non-aromatic, partially saturated ring, MD simulations are essential for exploring its conformational landscape and assessing the stability of different conformers. mdpi.com
The simulation tracks the trajectory of the molecule by solving Newton's equations of motion, providing insights into its dynamic behavior in various environments, such as in a solvent or bound to a protein. researchgate.net These simulations can reveal the preferred spatial arrangement of the atoms (conformations) and the energy barriers between them. qmul.ac.uk The introduction of a fluorine atom can significantly influence conformational preferences due to steric and stereoelectronic effects, such as the gauche effect, which can stabilize specific conformers. researchgate.netresearchgate.net
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. mdpi.com By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates, providing a measure of binding stability that complements the static picture from molecular docking. researchgate.net Root Mean Square Deviation (RMSD) analysis throughout the simulation is a common metric to monitor the stability of the protein-ligand complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Dihydroquinolinone Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For dihydroquinolinone analogues, 2D and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov
The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic properties: Dipole moment, partial atomic charges.
Steric properties: Molecular volume, surface area, molar refractivity. nih.gov
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Describing molecular connectivity and shape.
Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. nih.gov For quinoline (B57606) derivatives, QSAR studies have identified that properties like lipophilicity (increased by fluorine) and specific electronic features are often crucial for activity. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) go a step further by considering the 3D fields (steric, electrostatic, hydrophobic) surrounding the molecules. mdpi.com The resulting 3D contour maps can highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a visual guide for designing more potent analogues. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions (Conceptual Framework)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scispace.comnih.gov This method is central to structure-based drug design. For this compound, docking simulations can be used to hypothesize its interaction with potential biological targets, such as enzymes or receptors.
The conceptual framework involves:
Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand. The ligand's geometry is typically optimized using quantum chemical methods.
Docking Algorithm: A sampling algorithm explores a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring Function: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is considered the most likely binding mode. nih.gov
Docking studies on related fluoroquinolones have shown their interaction with enzymes like DNA gyrase, where the quinolone core forms crucial interactions with the protein and DNA. nih.govsemanticscholar.org The simulation can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand in the active site. nih.govresearchgate.net The fluorine atom in this compound can participate in favorable interactions, including hydrogen bonds (acting as a weak acceptor) or halogen bonds, potentially enhancing binding affinity. nih.gov
Analysis of Fluorine's Impact on Electronic Properties and Molecular Interactions
The substitution of a hydrogen atom with fluorine at the C-3 position of the 7,8-dihydroquinolin-5(6H)-one scaffold has profound effects on its electronic properties and intermolecular interactions. tandfonline.com Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. tandfonline.comnih.gov This has several key consequences:
Structure Activity Relationship Sar Studies of the 3 Fluoro 7,8 Dihydroquinolin 5 6h One Scaffold
Positional Effects of Fluorine Substitution on Quinoline (B57606)/Dihydroquinolinone Bioactivity Potential
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.netconicet.gov.ar The position of the fluorine atom on the quinoline or dihydroquinolinone scaffold is critical and can dramatically alter the compound's biological profile. While the most extensively studied fluoroquinolones feature a fluorine atom at the C-6 position, which is known to enhance antibacterial activity and cell wall penetration, substitutions at other positions, including C-3, C-8, and on aryl substituents, also have profound effects. researchgate.netyoutube.com
The introduction of a fluorine atom can lead to varied inhibitory effects on biological targets. researchgate.net For instance, in the context of antibacterial fluoroquinolones, a fluorine atom at C-6 is a cornerstone of their potency, significantly increasing their inhibitory action against DNA gyrase. youtube.com A second fluorine atom at the C-8 position can further improve absorption and half-life. youtube.com However, an 8-fluoro substituent has also been associated with decreased photostability and reduced antibacterial activity upon UV irradiation compared to an 8-methoxy group, which appears to protect the molecule from degradation. youtube.com
The following table summarizes the observed effects of fluorine substitution at various positions on the quinoline ring based on literature findings.
| Position of Fluorine | Observed Effect on Bioactivity/Properties | Reference Compound Class |
| C-6 | Greatly improves antimicrobial activity; increases lipophilicity and cell wall penetration; enhances DNA gyrase inhibition. | Fluoroquinolone Antibacterials |
| C-8 | Can improve drug absorption and half-life; offers good potency against Gram-negative pathogens. However, may decrease photostability. | Fluoroquinolone Antibacterials |
| C-8 | Explored for developing new fungicides. | Antifungal Quinoline Analogs |
| C-3 | Modifies electronic properties of the pyridine (B92270) ring; explored for various therapeutic targets. | General Quinolines/Dihydroquinolinones |
Influence of Substituents at N-1, C-6, C-7, and C-8 on Scaffold Activity Modulation
The biological activity of the dihydroquinolinone scaffold is highly dependent on the nature and position of its substituents. Modifications at the N-1, C-6, C-7, and C-8 positions have been extensively explored, particularly in the context of antibacterial quinolones, and these findings provide a foundational framework for understanding the SAR of the 3-fluoro-7,8-dihydroquinolin-5(6H)-one core.
N-1 Position: The substituent at the N-1 position plays a critical role in determining the potency of quinolones. Small, lipophilic groups are generally favored. A cyclopropyl (B3062369) group is often considered optimal for antibacterial activity, demonstrating superior potency compared to ethyl or difluorophenyl groups in many series. oup.comoup.com This substituent is believed to interact with the DNA gyrase enzyme, and its size and conformation are crucial for effective binding. psu.edu Modifications such as adding a fluorine atom to the N-1 cyclopropyl group have been shown to improve activity against Gram-positive bacteria. pharmacy180.com
C-6 Position: The C-6 position is a key site for modulation, with the introduction of a fluorine atom being a monumental discovery in the development of the fluoroquinolone class of antibacterials. pharmacy180.com This substitution significantly enhances cell penetration and gyrase inhibition. youtube.com The order of activity for substituents at this position is generally F > Cl > Br > CH₃ > CN. pharmacy180.com
C-7 Position: The substituent at C-7 profoundly influences the spectrum of activity, potency, and pharmacokinetic properties. conicet.gov.ar This position is considered to interact directly with the DNA gyrase or topoisomerase IV enzymes. nih.gov Typically, five- or six-membered nitrogen-containing heterocycles, such as piperazine (B1678402) or pyrrolidine, are essential for potent antibacterial activity. pharmacy180.com Increasing the steric bulk of the C-7 substituent can confer protection from bacterial efflux pumps, thereby reducing the likelihood of resistance. oup.com For example, bulky fused-ring heterocycles attached to C-7 have shown potent activity. nih.gov
C-8 Position: Modifications at the C-8 position fine-tune the activity profile and can help mitigate resistance. A halogen (F, Cl) or a methoxy (B1213986) group at this position generally increases activity against Gram-positive bacteria and anaerobes. oup.comnih.gov Specifically, a C-8 methoxy group often enhances activity against anaerobes and can improve bacteriostatic action against resistant mycobacterial strains. nih.govnih.gov In contrast, a C-8 fluoro group tends to favor potency against Gram-negative pathogens. pharmacy180.com More recently, a cyano group at C-8 has been shown to act as a bioisostere for halogens, providing high activity against both wild-type and resistant bacterial strains. researchgate.net
The table below summarizes the general SAR findings for these key positions on the quinolone scaffold.
| Position | Favorable Substituents | Impact on Activity |
| N-1 | Cyclopropyl, Ethyl, (Difluoro)phenyl | Crucial for potency and enzyme binding. |
| C-6 | Fluorine | Enhances cell penetration and gyrase inhibition. |
| C-7 | Piperazinyl, Pyrrolidinyl (and derivatives) | Modulates spectrum of activity, potency, and resistance via efflux pump avoidance. |
| C-8 | Methoxy, Halogen (F, Cl), Cyano | Fine-tunes activity spectrum (Gram-positive vs. Gram-negative), enhances activity against resistant strains. |
Steric and Electronic Factors Governing Dihydroquinolinone-Based Scaffold Interactions
The biological activity of dihydroquinolinone-based scaffolds is governed by a complex interplay of steric and electronic effects, which dictate how the molecule interacts with its biological target. These non-bonding interactions are fundamental to the molecule's shape, reactivity, and binding affinity. mdpi.com
Steric Factors: Steric hindrance, a consequence of the spatial arrangement of atoms, plays a critical role in modulating activity. mdpi.com At the C-7 position of the quinolone scaffold, the size and shape of the substituent are paramount. Increased steric bulk at this position has been shown to enhance antibacterial activity, partly by impeding the efficiency of bacterial efflux proteins that would otherwise expel the drug from the cell. oup.com This allows for higher intracellular drug concentrations. However, there is an optimal size for this substituent, as excessively large groups can prevent the molecule from fitting into the target's binding pocket. The stereochemistry of substituents is also vital; for instance, the cis- or trans-orientation of groups on a side chain can dramatically alter biological outcomes due to different spatial arrangements. mdpi.com
Electronic Factors: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly influence the scaffold's interactions. The fluorine atom at C-3, being highly electronegative, imparts a strong inductive electron-withdrawing effect. This alters the charge distribution across the entire ring system, potentially affecting the pKa of the N-1 nitrogen and the molecule's ability to form hydrogen bonds or engage in electrostatic interactions with the target protein. researchgate.net
Conformational Analysis and its Correlation with Activity Profiles
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For the 7,8-dihydroquinolin-5(6H)-one scaffold, the partially saturated carbocyclic ring introduces significant conformational flexibility compared to the rigid, planar quinolone system. This flexibility can be advantageous, allowing the molecule to adopt an optimal geometry for binding to its target, but it can also be a liability if the molecule preferentially adopts an inactive conformation.
The six-membered dihydro-ring of the scaffold can exist in various conformations, such as chair, boat, or twist-boat. The energetic favorability of these conformations is influenced by the substituents on the ring. For instance, a study on the related 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold using Density Functional Theory (DFT) found that conformers with an equatorial amino group at the C-3 position are more stable than those with an axial orientation. researchgate.net This preference can have significant implications for activity, as the spatial orientation of key functional groups dictates their ability to form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with a receptor or enzyme active site.
Conformational restriction is a common strategy in drug design to lock a molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects. For heterocyclic systems, the presence of multiple, non-interconverting conformers can be observed, with each conformer potentially exhibiting a different activity profile. nih.gov While specific conformational analysis studies on this compound are not widely available, it can be inferred that substituents at C-6, C-7, and C-8 will influence the conformational equilibrium of the saturated ring. The interplay between the fluorine at C-3 and other substituents will further define the molecule's preferred shape and its interaction with biological targets. Understanding these conformational preferences is essential for correlating structure with activity and for the rational design of new derivatives with improved biological profiles.
Rational Design Principles for Dihydroquinolinone Scaffolds based on SAR Findings
The accumulated SAR data for quinolone and dihydroquinolinone scaffolds provide a set of guiding principles for the rational design of new, potentially more effective therapeutic agents. These principles leverage an understanding of the key structural requirements for biological activity and aim to optimize interactions with the intended target while improving pharmacokinetic properties. researchgate.netnih.gov
Preservation of the Core Pharmacophore: For antibacterial agents targeting DNA gyrase and topoisomerase IV, the 4-oxo-3-carboxylic acid moiety is essential for activity. pharmacy180.com This group is critical for binding to the enzyme-DNA complex, often through chelation with a magnesium ion. nih.gov Modifications to this part of the molecule, such as esterification of the carboxylic acid, typically lead to a loss of activity. pharmacy180.com
Strategic Substitution at N-1: The N-1 position should be substituted with a small, lipophilic group to maximize potency. A cyclopropyl ring is consistently one of the most effective substituents for enhancing antibacterial activity and should be considered a primary choice in new designs. oup.com
Optimization of the C-7 Heterocycle: The C-7 position is the most versatile site for modulating the spectrum of activity and overcoming resistance. Design efforts should focus on introducing nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine). Incorporating bulky or conformationally restricted side chains at this position can be a key strategy to evade bacterial efflux mechanisms. oup.comnih.gov
Fine-Tuning at the C-8 Position: The C-8 position offers an opportunity to enhance selectivity and potency, particularly against resistant strains. Based on the target, a small electron-withdrawing group like a cyano or halogen, or an electron-donating methoxy group can be incorporated. A C-8 methoxy group is often beneficial for improving activity against Gram-positive and anaerobic bacteria, while also potentially increasing photostability. nih.govnih.gov
By integrating these principles, often aided by computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can rationally design novel dihydroquinolinone derivatives with a higher probability of achieving desired biological activity. aip.org
3 Fluoro 7,8 Dihydroquinolin 5 6h One As a Key Synthetic Intermediate and Precursor
Role in the Construction of Complex Polycyclic Nitrogen Heterocycles
The 7,8-dihydroquinolin-5(6H)-one core is a foundational building block for the synthesis of elaborate polycyclic nitrogen heterocycles. Its inherent reactivity, particularly the enamine-like character and the reactive carbonyl group, facilitates annulation reactions where additional rings are fused onto the primary scaffold. A prominent example is the construction of pyrimido[4,5-b]quinoline derivatives, a class of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis typically involves a one-pot, multicomponent cyclocondensation reaction. In this approach, a 7,8-dihydroquinolin-5(6H)-one precursor (often formed in situ from a β-diketone like dimedone) reacts with an aromatic aldehyde and an amino-substituted pyrimidine, such as 6-amino-1,3-dimethyluracil. This reaction proceeds through a series of steps, likely involving Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and dehydration, to yield the fused tetracyclic pyrimido[4,5-b]quinoline system. The fluorine atom at the 3-position of the starting quinolinone can significantly influence the electronic properties of the scaffold, potentially affecting reaction rates and the biological activity of the final polycyclic compound.
Various catalysts and reaction conditions have been explored to optimize the synthesis of these complex heterocycles, highlighting the robustness of the quinolinone core in multicomponent reactions. The ability to readily construct such intricate molecular frameworks underscores the utility of 3-Fluoro-7,8-dihydroquinolin-5(6H)-one as a key intermediate in generating libraries of structurally diverse, polycyclic compounds for further investigation.
Derivatization for the Synthesis of Novel Pharmacologically Relevant Chemical Entities
The this compound scaffold is a prime candidate for chemical derivatization to generate novel molecules with potential pharmacological applications. The structure offers multiple sites for modification, including the ketone, the aromatic ring, and the nitrogen atom, allowing for the systematic exploration of structure-activity relationships (SAR).
Research has demonstrated that derivatives of the closely related tetrahydroquinoline core possess significant anticancer activity. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer growth. One notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited potent antiproliferative activity, suppressed cancer cell migration, and induced oxidative stress leading to autophagy via the PI3K/AKT/mTOR signaling pathway. This highlights how modifications, such as the introduction of substituted carbamate (B1207046) groups, can transform the basic scaffold into a potent and specific anticancer agent.
| Derivative Class | Target/Activity | Key Findings |
| Tetrahydroquinolinone Carbamates | Anticancer (Colorectal) | Induced autophagy via PI3K/AKT/mTOR pathway; suppressed cell migration. |
| 3-Heteroaryl Fluoroquinolones | Antibacterial, Anticancer | Modification at the C-3 position is crucial for generating diverse biological activities. |
| Spiro-Tetrahydroquinolines | Wound Healing | Certain derivatives demonstrated significant wound-healing properties in cell-based assays and animal models. |
Applications in Scaffold-Hopping Strategies in Medicinal Chemistry
Scaffold hopping is a powerful strategy in modern drug discovery used to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. This approach is employed to improve physicochemical properties, overcome patent limitations, and discover new chemical classes with similar biological activity.
The this compound scaffold is well-suited for such strategies. It can serve as either a starting point for generating new scaffolds or as a target scaffold that mimics the biological activity of a different chemical series. For example, a documented strategy involves "hopping" from a tetrahydroquinoline scaffold to a quinoline (B57606) analogue to develop novel inhibitors of Cholesteryl Ester Transfer Protein (CETP). This transformation, which involves aromatization of the saturated ring, fundamentally alters the core structure while preserving key binding interactions.
Furthermore, the replacement of one heterocyclic system with another is a common scaffold-hopping technique. For instance, the quinazoline (B50416) ring in the kinase inhibitor gefitinib (B1684475) was replaced with a quinoline ring, a key step that led to the development of the approved drug bosutinib. This demonstrates that the quinoline core, and by extension its fluorinated and partially saturated derivatives, can function as a bioisosteric replacement for other heterocyclic systems, allowing medicinal chemists to navigate chemical space and optimize drug-like properties.
Utility in the Development of Prodrugs and Conjugates
Prodrug and conjugation strategies are widely used to overcome pharmacokinetic challenges such as poor solubility, limited bioavailability, and off-target toxicity. The this compound structure is an excellent precursor for such applications, particularly by drawing analogies from the extensive research on fluoroquinolone antibiotics.
Furthermore, fluoroquinolones have been successfully conjugated to a variety of molecules, including polymers, peptides, and siderophores, to enhance their therapeutic profile. For example, conjugation to peptides can improve activity against resistant bacteria, while linking to polysaccharides can create macromolecular prodrugs for delayed or targeted drug delivery. The synthesis of mutual prodrugs, where a fluoroquinolone
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-7,8-dihydroquinolin-5(6H)-one?
Microwave-assisted synthesis using proline catalysis offers a high-yield (98%) one-step protocol starting from cyclohexane-1,3-dione. The reaction involves sequential Michael addition, cyclization, and aromatization under controlled microwave irradiation (20 minutes). This method minimizes side products and improves efficiency compared to traditional heating .
Q. How is this compound characterized structurally?
Key characterization techniques include:
- 1H/13C NMR : Pyridine and piperidine protons appear at 8.49 and 7.80 ppm, respectively. Carbonyl (C=O) and alkene (C=C(H)) signals are observed at 168.71 and 164.31–140.17 ppm in 13C NMR .
- TLC monitoring : Used to track reaction progress and confirm purity .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance antibacterial activity?
- Side-chain modifications : Introducing electron-withdrawing groups (e.g., carbonitrile) improves activity against MRSA (MIC < 0.0625 µg/mL). Use 2D/3D-QSAR models to predict substituent effects and validate with MIC assays .
- Scaffold diversification : Explore trifluoromethyl substitutions (e.g., 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one) to broaden bioactivity profiles .
Q. How can contradictory biological activity data between derivatives be resolved?
- Case study : Compound 1 (carbonitrile side chain) showed superior activity (MIC < 0.0625 µg/mL) vs. compound 2 (biphenyl side chain, MIC = 1 µg/mL). Use 3D-QSAR to map steric/electronic requirements and refine synthetic targets .
- Comparative analysis : Cross-reference NMR and crystallography data to confirm structural integrity and rule out synthesis errors .
Q. What strategies enable eco-friendly synthesis of this compound derivatives?
- Ammonium acetate-mediated cyclization : Achieves oxa-[3 + 3] cyclization under mild conditions (boiling acetic acid, 20 minutes) to form dihydroquinolinone derivatives without hazardous solvents .
- Catalyst recycling : Proline catalysts in microwave synthesis can be reused, reducing waste .
Q. How can chemical diversity be expanded using this scaffold?
- Heterocyclic fusion : Incorporate pyrido[3,2-b]azepin-6-ones or pentaazaphenalene-diones via Cu(OTf)2-catalyzed reactions to create novel bioactive scaffolds .
- Spiro-epoxide functionalization : Utilize visible-light-mediated, catalyst-free methods to introduce trifluoromethyl groups and contiguous quaternary centers .
Methodological Considerations
Q. What analytical workflows ensure reproducibility in dihydroquinolinone synthesis?
- Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent).
- Purification protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for high-purity isolates .
Q. How should researchers handle discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
